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Compound of Interest

Compound Name: Lergotrile

Cat. No.: B1674762

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lergotrile, an ergoline derivative, is a potent dopamine receptor agonist originally developed
for the treatment of Parkinson's disease. Despite its promising pharmacological activity, clinical
development was halted due to hepatotoxicity. This technical guide provides a comprehensive
overview of the synthesis and chemical properties of lergotrile, intended to serve as a
resource for researchers in medicinal chemistry, pharmacology, and drug development. This
document details a plausible synthetic route, outlines its key chemical and physical
characteristics, and explores its primary mechanism of action through the dopamine D2
receptor signaling pathway.

Chemical and Physical Properties

Lergotrile, with the chemical name 2-chloro-6-methylergoline-83-acetonitrile, possesses a
tetracyclic ergoline core structure. Its chemical and physical properties are summarized in the
table below.
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Property Value Source
Molecular Formula C17H18CINs --INVALID-LINK--
Molar Mass 299.80 g/mol --INVALID-LINK--
Appearance Not specified in literature N/A

Melting Point Not specified in literature N/A

Solubility Not specified in literature N/A

2-[(6aR,9S,10aR)-5-chloro-7-
methyl-6,6a,8,9,10,10a-

IUPAC Name ) --INVALID-LINK--
hexahydro-4H-indolo[4,3-

fg]lquinolin-9-ylJacetonitrile

LY-79907, 2-Chloro-6-
Synonyms ) o --INVALID-LINK--
methylergoline-8[3-acetonitrile

CAS Number 36945-03-6 --INVALID-LINK--

Synthesis of Lergotrile

While a detailed, step-by-step total synthesis of lergotrile is not readily available in the public
domain, a plausible synthetic route can be constructed based on established methods for the
synthesis of ergoline alkaloids, particularly from lysergic acid. The proposed synthesis involves
three key stages: construction of the ergoline scaffold, chlorination of the indole ring, and
introduction of the acetonitrile moiety at the C8 position.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic pathway for lergotrile starting from
lysergic acid.
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Caption: Proposed synthetic pathway for lergotrile from lysergic acid.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the proposed
synthesis of lergotrile, based on analogous reactions reported in the literature for ergoline

derivatives.
Step 1: Reduction of Lysergic Acid to Ergoline-8-methanol

» Methodology: To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous
tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of lysergic acid in
THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room
temperature and stirred for several hours until the reaction is complete (monitored by TLC).
The reaction is quenched by the sequential addition of water and aqueous sodium
hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under

reduced pressure to yield ergoline-8-methanol.
Step 2: Mesylation of Ergoline-8-methanol

» Methodology: Ergoline-8-methanol is dissolved in anhydrous pyridine and cooled to 0 °C.
Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction mixture is stirred at 0
°C for a few hours. The reaction progress is monitored by TLC. Upon completion, the
reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g.,
ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate,
and concentrated to give the crude ergoline-8-mesylate, which may be used in the next step

without further purification.
Step 3: Cyanation to form 6-Methylergoline-83-acetonitrile

» Methodology: The crude ergoline-8-mesylate is dissolved in dimethyl sulfoxide (DMSO).
Sodium cyanide (NaCN) is added, and the mixture is heated to a moderate temperature
(e.g., 60-80 °C) and stirred for several hours. The reaction is monitored by TLC. After
completion, the reaction mixture is cooled to room temperature, diluted with water, and
extracted with an organic solvent. The combined organic extracts are washed, dried, and
concentrated. The crude product is purified by column chromatography to afford 6-

methylergoline-83-acetonitrile.
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Step 4: Chlorination to Lergotrile

+ Methodology: To a solution of 6-methylergoline-8[3-acetonitrile in a suitable aprotic solvent
(e.g., dichloromethane or acetonitrile), N-chlorosuccinimide (NCS) is added portion-wise at
room temperature. The reaction is stirred until the starting material is consumed (monitored
by TLC). The reaction mixture is then washed with agueous sodium thiosulfate and brine.
The organic layer is dried and concentrated. The crude lergotrile is purified by
recrystallization or column chromatography.

Chemical Reactivity and Stability

Lergotrile's chemical reactivity is largely dictated by the functional groups present in its
structure: the indole nucleus, the tertiary amine, the chloro substituent, and the nitrile group.

 Indole Nucleus: The indole ring is susceptible to electrophilic substitution, with the C2
position being a likely site for reactions like the chlorination described in the synthesis.

o Tertiary Amine: The N-methyl group at the 6-position is a tertiary amine, which can act as a
base and form salts with acids. It is also a site for potential N-demethylation as a metabolic
pathway.

¢ Chloro Substituent: The chlorine atom on the aromatic ring is relatively unreactive towards
nucleophilic aromatic substitution under normal conditions but can influence the electronic
properties of the indole ring.

 Nitrile Group: The acetonitrile moiety at the C8 position is relatively stable but can be
hydrolyzed to a carboxylic acid under strong acidic or basic conditions, which is a known
metabolic pathway for lergotrile.[1]

Stability: As an ergoline derivative, lergotrile may be sensitive to light and oxidation. It should
be stored in a cool, dark place under an inert atmosphere.

Mechanism of Action and Signaling Pathways

Lergotrile functions as a direct-acting dopamine receptor agonist, with a primary affinity for the
D2 subtype of dopamine receptors.[2][3] The activation of D2 receptors, which are G-protein
coupled receptors (GPCRS), initiates a cascade of intracellular signaling events.
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Dopamine D2 Receptor Signhaling

The dopamine D2 receptor is coupled to inhibitory G proteins (Gai/o). Upon agonist binding,
such as with lergotrile, the receptor undergoes a conformational change, leading to the
activation of the G protein. This activation triggers two main signaling pathways: the canonical
G-protein dependent pathway and the [3-arrestin dependent pathway.

G-protein Dependent Pathway:

« Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits the enzyme adenylyl
cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (CAMP).

e Modulation of lon Channels: The By subunits of the G protein can directly interact with and
modulate the activity of ion channels, such as activating G-protein-coupled inwardly-
rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

B-Arrestin Dependent Pathway:

o Receptor Desensitization and Internalization: Following agonist binding and G protein
activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKS).
This phosphorylation promotes the binding of 3-arrestin, which sterically hinders further G
protein coupling, leading to desensitization. B-arrestin also facilitates the internalization of the
receptor via clathrin-mediated endocytosis.

» Scaffolding for Signaling Proteins: [3-arrestin can also act as a scaffold, recruiting and
activating other signaling proteins, such as components of the mitogen-activated protein
kinase (MAPK) cascade (e.g., ERK1/2), independent of G protein activation.

The following diagrams illustrate these signaling pathways.
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Caption: Overview of Lergotrile-induced Dopamine D2 Receptor Signaling.
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Caption: Experimental Workflow for the Proposed Synthesis of Lergotrile.
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Conclusion

Lergotrile remains a compound of significant interest due to its potent dopamine agonist
activity. This technical guide has provided a detailed overview of its chemical properties and a
plausible synthetic route, based on established ergoline chemistry. The outlined signaling
pathways of the dopamine D2 receptor provide a framework for understanding its
pharmacological effects at the molecular level. While its clinical use was curtailed by toxicity,
the information presented here may aid researchers in the design of new, safer ergoline-based
therapeutics and in further exploring the pharmacology of dopamine receptor agonists. Future
research could focus on developing a confirmed, high-yield total synthesis and on elucidating
the precise molecular mechanisms underlying its hepatotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1674762?utm_src=pdf-body
https://www.benchchem.com/product/b1674762?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2268080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9654825/
https://pubmed.ncbi.nlm.nih.gov/43259/
https://pubmed.ncbi.nlm.nih.gov/43259/
https://www.benchchem.com/product/b1674762#lergotrile-synthesis-and-chemical-properties
https://www.benchchem.com/product/b1674762#lergotrile-synthesis-and-chemical-properties
https://www.benchchem.com/product/b1674762#lergotrile-synthesis-and-chemical-properties
https://www.benchchem.com/product/b1674762#lergotrile-synthesis-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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